molecular formula C13H21NO4 B14889737 cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate

cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate

Cat. No.: B14889737
M. Wt: 255.31 g/mol
InChI Key: DVYKJDOGIQHGBB-MWLCHTKSSA-N
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Description

cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate: is a complex organic compound with a unique structure that combines elements of pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrano[3,2-c]pyridine core. The tert-butyl group is introduced via alkylation reactions, and the oxo group is incorporated through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.

Mechanism of Action

The mechanism of action of cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate
  • tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate

Uniqueness

cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate is unique due to its specific stereochemistry (cis configuration) and the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different stereochemistry or substituents.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (4aS,8aR)-4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-4-11-9(8-14)10(15)5-7-17-11/h9,11H,4-8H2,1-3H3/t9-,11-/m1/s1

InChI Key

DVYKJDOGIQHGBB-MWLCHTKSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C(=O)CCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)CCO2

Origin of Product

United States

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